KCL-286
Description
Background on Retinoic Acid Receptor Beta (RARβ) Agonists in Regenerative Neuroscience Research
Retinoic acid exerts its effects by binding to nuclear receptors known as retinoic acid receptors (RARs), which exist in three main subtypes: alpha (RARα), beta (RARβ), and gamma (RARγ). kcl.ac.uk RARβ, in particular, has been identified as a significant factor in promoting axonal regeneration and neurite outgrowth following injury to the central nervous system (CNS). nih.govnih.gov
Activation of RARβ signaling pathways is associated with several processes critical for neural repair. These include modulating the inhibitory environment of the glial scar that forms after injury, influencing intrinsic neuronal programs to favor growth, and promoting synaptogenesis. nih.govukri.orgfrontiersin.org Preclinical studies have demonstrated that RARβ activation can lead to axonal regeneration in various models of CNS injury, including to the optic nerve and corticospinal tract. frontiersin.org Consequently, the development of specific agonists for RARβ has been a strategic goal in the quest for new therapies for neurological damage. nih.gov
Rationale for the Academic Development and Investigation of KCL-286
Despite the therapeutic promise of RARβ activation, the clinical application of this approach has been limited by the lack of suitable drug candidates. frontiersin.org Many existing retinoids lack the required specificity for the RARβ subtype or possess unfavorable pharmacological properties for treating CNS injuries. frontiersin.orgnih.gov
This compound, also referred to as C286, was developed to address this gap as a first-in-class, orally available RARβ agonist with favorable drug-like properties. kcl.ac.uknih.govfrontiersin.org The primary objective behind its creation was to produce a compound that could effectively and selectively activate RARβ2, a specific isoform of the receptor, within injured neurons to stimulate repair mechanisms. nih.govmedchemexpress.com The development of an oral medication was a key consideration, offering a more practical approach for clinical use compared to more invasive methods like gene therapy. nih.gov
Overview of Key Research Areas Investigating this compound
The principal focus of this compound research has been its potential as a treatment for spinal cord injury (SCI). stuyspec.comnih.govclinicallab.com Studies have explored its ability to induce axonal regeneration and promote functional recovery in preclinical models of SCI, such as brachial plexus avulsion and spinal cord contusion. ukri.orgfrontiersin.org
Beyond spinal cord injury, the multimodal mechanism of action of this compound suggests potential applicability to a wider range of CNS conditions where axonal regeneration is beneficial. ukri.org These include traumatic brain injury (TBI) and stroke. nih.govukri.org Research has also begun to investigate its effects on human-derived neurons, showing that this compound treatment can significantly increase neurite outgrowth. frontiersin.orgnih.govsurrey.ac.uk This suggests that its regenerative signaling is conserved across species, supporting the rationale for its continued clinical investigation for a spectrum of neurodegenerative conditions. frontiersin.orgsurrey.ac.uk A phase 1 clinical trial has been conducted to assess its characteristics in healthy volunteers. ukri.orgstuyspec.com
Detailed Research Findings
Research into this compound has yielded specific data regarding its receptor selectivity and its effects in various experimental models.
This compound demonstrates good selectivity for the RARβ2 receptor. medchemexpress.com Its efficacy is highlighted by its EC50 values, which measure the concentration of the drug that produces a half-maximal response.
| Receptor Subtype | EC50 Value |
| RARβ2 | 1.9 nM |
| RARα | 26 nM |
| RARγ | 11 nM |
| Data sourced from MedchemExpress.com medchemexpress.com |
In preclinical studies using rodent models of nerve injury, this compound has been shown to modulate multiple regenerative pathways. medchemexpress.com It influences the extracellular matrix by upregulating molecules such as tenascin-C, integrin-α9, and osteopontin (B1167477) in the injured spinal cord. frontiersin.orgnih.govsurrey.ac.uk The compound also modulates neuroinflammation and helps to clear chondroitin (B13769445) sulphate proteoglycans (CSPGs), which are inhibitory to axonal growth, through the secretion of decorin. frontiersin.orgmedchemexpress.com These actions contribute to an environment more permissive for regeneration.
Furthermore, treatment with this compound in a rat model of C5-T1 dorsal root avulsion resulted in full locomotor and sensory recovery after three weeks. medchemexpress.com In a moderate thoracic spinal cord contusion model, it improved hind limb locomotor function. medchemexpress.com Studies with human iPSC-derived neurons have corroborated these findings, showing a significant increase in neurite density and the number of synapses upon treatment with this compound. frontiersin.orgmedchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H14N2O4 |
|---|---|
Molecular Weight |
334.331 |
IUPAC Name |
RARβ-Agonist-10; 4-(5-(4,7-Dimethylbenzofuran-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C19H14N2O4/c1-10-3-4-11(2)16-14(10)9-15(24-16)18-20-17(21-25-18)12-5-7-13(8-6-12)19(22)23/h3-9H,1-2H3,(H,22,23) |
InChI Key |
AVCXUODHLRZJJP-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=C(C2=NOC(C3=CC4=C(C)C=CC(C)=C4O3)=N2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C286; C 286; C-286; RARß-Agonist-10; RARß Agonist 10; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Kcl 286 Action
KCL-286 as a Selective Retinoic Acid Receptor Beta (RARβ2) Agonist
This compound functions as a highly selective agonist for the Retinoic Acid Receptor Beta subtype 2 (RARβ2), a crucial nuclear receptor involved in various cellular processes, including neuronal development and regeneration.
This compound is characterized by its high affinity and selectivity for RARβ2. It demonstrates an EC50 value of 1.9 nM for RARβ2 activation. medchemexpress.com This selectivity is notable, as this compound exhibits significantly lower potency for other retinoic acid receptor subtypes, with EC50 values of 26 nM for RARα and 11 nM for RARγ. medchemexpress.com This preferential binding ensures that this compound primarily targets and activates RARβ2 in injured neurons, which is essential for its therapeutic potential. medchemexpress.com A distinctive feature of RARβ2 is its autoregulation by its own agonists, a process facilitated by the presence of a Retinoic Acid Response Element (RARE) within its promoter region. nih.govresearchgate.net
The selectivity profile of this compound is summarized in the following table:
Table 1: this compound Selectivity for Retinoic Acid Receptors
| Receptor Subtype | EC50 (nM) |
| RARβ2 | 1.9 |
| RARα | 26 |
| RARγ | 11 |
Retinoic acid receptors (RARs), including RARβ2, typically function as heterodimers with Retinoid X Receptors (RXRs) to mediate their transcriptional activity. nih.govipb.ac.id this compound binds to this RARβ2/RXR heterodimer. nih.govresearchgate.net This interaction is a critical step in the activation of downstream signaling pathways. The RARβ2 subtype, specifically, is recognized for its involvement in neurite outgrowth and axonal regeneration in both lower and higher vertebrates. nih.govresearchgate.net
Upon binding of this compound, the RARβ2/RXR heterodimer translocates to specific DNA sequences known as Retinoic Acid Response Elements (RAREs). nih.govresearchgate.net These RAREs are located in the promoter regions of target genes. The binding of the activated heterodimer to RAREs initiates transcriptional pathways that are crucial for axonal regeneration. nih.govresearchgate.net Research indicates a direct correlation between increased this compound dose and plasma exposures and the upregulation of RARβ2 expression, signifying effective target engagement and activation of the receptor. nih.govresearchgate.net
Transcriptional Regulation by this compound
The agonistic activity of this compound on RARβ2 leads to widespread changes in gene expression, impacting various cellular processes relevant to nerve repair and regeneration.
Genome-wide transcriptomic and pathway enrichment analyses have been conducted on spinal cords from avulsed rats treated with this compound to understand its broad effects on gene expression. researchgate.netresearchgate.netcardiff.ac.uk These analyses revealed that this compound modulates diverse regenerative pathways and helps restore levels of extracellular matrix (ECM) components and cell adhesion molecules following injury. medchemexpress.comresearchgate.netcardiff.ac.uk In an injured rat model, this compound treatment led to 82 genes reverting to their baseline expression levels and 99 genes showing strong upregulation. medchemexpress.com Specifically, this compound significantly altered genes associated with the ECM, upregulating pathways related to cholinergic system modulation, ion transport, and ion channels, while downregulating others. medchemexpress.com It also notably upregulated ligand-gated ion channels and regulated G-protein coupled receptor signaling cascades, G-protein coupled receptor protein pathways, and chemokine signaling. medchemexpress.com
This compound actively promotes axonal regeneration in both spinal and sensory nerves, even within the inhibitory environment of the central nervous system (CNS). medchemexpress.comnih.gov Its mechanism involves modulating neuroinflammation and key extracellular matrix molecules. medchemexpress.comnih.gov this compound has been shown to influence the expression of Chondroitin (B13769445) Sulfate (B86663) Proteoglycans (CSPGs) through the neuronal secretion of decorin, which contributes to myelination and facilitates axonal growth. medchemexpress.comcardiff.ac.ukmedchemexpress.com Protein expression studies have further demonstrated that this compound upregulates tenascin-C, integrin-α9, and osteopontin (B1167477) in the injured spinal cord. researchgate.netresearchgate.netcardiff.ac.uk Furthermore, this compound remodels ECM molecules, reduces inflammation, and prevents tissue loss in rodent models of spinal cord contusion. researchgate.netresearchgate.netcardiff.ac.uk Studies using human iPSC-derived neurons have corroborated this compound's efficacy, showing a significant increase in neurite outgrowth. researchgate.netresearchgate.net
Cellular Responses Elicited by this compound
This compound Modulation of Synaptogenesis in In Vitro Models
The regenerative potential of this compound extends to its capacity to modulate synaptogenesis, the formation of new synapses, in in vitro models. Studies utilizing human neurons derived from human-induced pluripotent stem cells (iPSCs) have provided detailed insights into this aspect of this compound action. ub.edu
When human iPSC-derived neurons were cultured in the presence of 0.1 μM this compound for 72 hours (3 days), a significant increase in neurite density and the number of synapses was observed compared to vehicle-treated control cultures. wikipedia.orgub.edu This pro-synaptogenic effect is directly linked to the activation of RARβ2 by this compound. wikipedia.org Synaptogenesis was quantitatively assessed by measuring the expression of synaptic vesicle protein 2 (SV2), a widely recognized marker for synapses, alongside the expression of RARβ2 and βIII-tubulin (a neuronal marker) through immunofluorescence intensity quantification. ub.edu The results consistently demonstrated an upregulation of RARβ2 expression, coupled with enhanced neurite outgrowth and increased synapse formation in the this compound-treated cultures.
Table 2: In Vitro Synaptogenesis Modulation by this compound in Human iPSC-Derived Neurons
| Parameter | Vehicle-Treated Cultures | This compound (0.1 μM, 72h) Treated Cultures | Observation |
| Neurite Density | Baseline | Significantly Increased | This compound promotes enhanced neuronal branching and connectivity. wikipedia.orgub.edu |
| Number of Synapses (SV2 expression) | Baseline | Significantly Increased | This compound induces the formation of new synaptic connections. wikipedia.orgub.edu |
| RARβ2 Expression (Immunofluorescence) | Baseline | Upregulated | This compound directly activates and increases RARβ2 expression. |
Preclinical in Vitro Investigations of Kcl 286
KCL-286 Efficacy in Human iPSC-Derived Neuronal Models
Preclinical investigations have demonstrated the significant efficacy of this compound in human induced pluripotent stem cell (iPSC)-derived neuronal models. These models serve as a crucial platform for evaluating the compound's direct effects on human neuronal cells. nih.govnih.gov
Specifically, studies utilizing human iPSC-derived cerebral cortical neurons (HyCCNs) have shown that treatment with this compound leads to a notable increase in neurite outgrowth. When HyCCNs were cultured and treated with 0.1 µM this compound for 72 hours, a significant enhancement in neurite density and an increase in the number of synapses were observed compared to vehicle-treated control cultures. nih.gov This effect is attributed to the compound's ability to upregulate RARβ2 expression within these human neurons, thereby activating the receptor and stimulating the necessary transcriptional pathways for axonal regeneration and synaptogenesis.
The following table summarizes key findings from this compound efficacy studies in human iPSC-derived neuronal models:
| Parameter | This compound (0.1 µM, 72h) | Vehicle Control | Observation | Source |
| Neurite Outgrowth | Significant Increase | Baseline | Enhanced neurite density | nih.gov |
| Synapse Formation | Significant Increase | Baseline | Increased number of synapses | nih.gov |
| RARβ2 Expression in Neurons | Upregulated | Baseline | Activation of target receptor |
Application of this compound in Primary Neuronal Culture Systems
While this compound has shown promising results in human iPSC-derived neuronal models, detailed research findings specifically focusing on its application and efficacy in primary neuronal culture systems (distinct from iPSC-derived models) were not explicitly detailed in the provided preclinical in vitro investigation literature. The available data primarily highlights its impact on iPSC-derived neurons and its effects in in vivo rodent models. However, the general principle of RARβ activation by this compound is understood to promote neurite outgrowth, a fundamental process relevant across various neuronal culture types.
This compound Influence on Cellular Processes Beyond Neurite Outgrowth in Cell-Based Assays
Beyond its well-documented role in promoting neurite outgrowth, this compound influences several other crucial cellular processes, particularly those involved in neuronal repair and regeneration within cell-based assays.
Mechanistic Analysis of this compound in Specific Cellular Pathways (e.g., autophagy, cell differentiation)
This compound's mechanistic actions extend to several key cellular pathways, contributing to its multifaceted regenerative effects:
Cell Differentiation and Maturation: As an RARβ2 agonist, this compound plays a role in cellular differentiation. Its activation of RARβ2, a transcription factor, stimulates axonal outgrowth and promotes synaptogenesis, which are critical aspects of neuronal differentiation and maturation. nih.govnih.govnih.gov In human iPSC-derived neurons, this compound not only enhances neurite density but also significantly increases synapse formation, indicating its influence on the functional maturation of neuronal networks.
Extracellular Matrix (ECM) Remodeling: this compound has been shown to influence the extracellular milieu. Protein expression studies indicate that this compound upregulates key ECM molecules such as tenascin-C, integrin-α9, and osteopontin (B1167477). This remodeling of the ECM is crucial for creating a permissive environment for axonal regeneration and preventing tissue loss.
Neuroinflammation Modulation: this compound modulates neuroinflammation, a critical factor in nerve injury and recovery. nih.govnih.gov
Chondroitin (B13769445) Sulphate Proteoglycan (CSPG) Clearance: The compound promotes the clearance of inhibitory chondroitin sulphate proteoglycans (CSPGs) through the secretion of decorin, which further aids in promoting myelination and axonal growth. nih.gov
While autophagy is a significant cellular process in neuronal health and injury response, the provided preclinical in vitro investigation data for this compound did not explicitly detail its direct influence on autophagy pathways.
Preclinical in Vivo Studies of Kcl 286 in Neurological Research Models
KCL-286 in Rodent Models of Spinal Cord Injury (SCI)
This compound, also referred to as C286, has been extensively studied in rodent models of spinal cord injury (SCI), where it has shown the ability to modulate key pathological processes that typically hinder recovery. ukri.orgfrontiersin.org As an agonist of the RARβ2 receptor, a transcription factor, it is designed to stimulate pathways essential for neural repair. nih.govnih.gov The activation of RARβ signaling is a recognized therapeutic strategy for CNS regeneration, and this compound was developed to specifically harness this pathway. nih.govresearchgate.net
Preclinical studies have consistently demonstrated that this compound induces axonal regeneration in various rodent models of SCI. ukri.org In an adult rat model of brachial plexus avulsion (BPA)—a severe injury where motor and sensory nerve roots are severed from the spinal cord—this compound was shown to promote axonal regeneration into the CNS. ukri.orgukri.org This is a critical finding, as these nerve roots typically fail to regenerate after such an injury. ukri.org
Further research in a rodent model of spinal cord contusion confirmed the compound's efficacy. frontiersin.orgnih.gov this compound treatment in this model also resulted in the modulation of multiple regenerative transcription patterns, indicating a broad-spectrum effect on the cellular machinery of nerve repair. frontiersin.org Studies have shown that the signaling pathways activated by this compound in promoting neurite and axonal outgrowth are conserved across different types of nerve injuries. nih.gov The specificity of the RARβ pathway for this regenerative effect was highlighted when other clinically available retinoids that are not specific RARβ agonists failed to induce functional recovery in the avulsion model. frontiersin.orgnih.gov
| SCI Model | Key Findings on Axonal Regeneration | Source |
|---|---|---|
| Brachial Plexus Avulsion (Rat) | Induces axonal regeneration of severed motor and sensory roots into the central nervous system. | ukri.orgukri.org |
| Spinal Cord Contusion (Rodent) | Modulates regenerative transcription patterns and influences the extracellular milieu to support repair. | frontiersin.orgnih.gov |
| Sensory Root Avulsion/Reimplantation (Rat) | Induces axonal regeneration of both spinal and sensory nerves through the inhibitory CNS environment. | nih.gov |
Following a spinal cord injury, a significant neuroinflammatory response occurs, which can exacerbate tissue damage. technologynetworks.com this compound has been shown to favorably modulate this response. In preclinical SCI models, the compound demonstrates an ability to reduce neuroinflammation. nih.gov Specifically, in a rodent model of spinal cord contusion, treatment with this compound (C286) significantly hampered inflammation and helped prevent secondary tissue loss at the injury site. frontiersin.orgnih.gov This anti-inflammatory action is a key component of its multimodal mechanism, helping to create a more permissive environment for neural repair.
The formation of a glial scar at the site of a CNS injury presents a major barrier to axonal regeneration. kcl.ac.ukmdpi.com this compound has demonstrated a capacity to modulate the inhibitory components of this scar. ukri.orgukri.org Rather than simply preventing scar formation, which can be detrimental as the scar also serves a protective role, this compound appears to remodel the scar's composition. ukri.orgmdpi.com
Research shows that this compound influences the extracellular matrix (ECM) within and around the lesion. frontiersin.org It promotes the clearance of chondroitin (B13769445) sulphate proteoglycans (CSPGs), which are potent inhibitors of axonal growth, through the induction of decorin. frontiersin.org Furthermore, in the injured spinal cord of contusion models, this compound upregulates the expression of ECM molecules associated with plasticity and repair, such as tenascin-C, integrin-α9, and osteopontin (B1167477). frontiersin.orgnih.gov This remodeling of the ECM is crucial for allowing regenerating axons to navigate through the previously inhibitory lesion site. frontiersin.org
| Mechanism of Action | Effect on Glial Scar and ECM | Source |
|---|---|---|
| Modulation of Inhibitory Molecules | Reduces inhibitory components of the injury-induced glial scar. | ukri.orgukri.org |
| CSPG Clearance | Induces decorin, which leads to a significant reduction in inhibitory CSPGs. | frontiersin.org |
| ECM Remodeling | Upregulates expression of tenascin-C, integrin-α9, and osteopontin. | frontiersin.orgnih.gov |
This compound Research in Animal Models of Traumatic Nerve Injury
The brachial plexus avulsion model serves as a potent example of a traumatic nerve injury, where the connection between the peripheral and central nervous systems is physically severed. ukri.org this compound's ability to promote the regeneration of both motor and sensory roots back into the spinal cord in this model underscores its potential for treating severe traumatic nerve injuries. ukri.orgukri.org The compound works by modulating both the intrinsic neuronal programs for growth and the extrinsic, inhibitory environment of the glial scar, permitting recovery. ukri.org
Functional Outcome Assessment in Preclinical Models for Mechanistic Insights
A critical aspect of preclinical evaluation is determining whether cellular and molecular changes translate into meaningful functional improvements.
In rodent models of SCI, treatment with this compound has led to significant functional recovery. ukri.org In a spinal cord contusion model, this compound treatment resulted in significant improvements in locomotor function in the hind limbs compared to vehicle-treated controls. frontiersin.org In the sensory root avulsion model, rats treated with the compound achieved full locomotor and sensory recovery. frontiersin.org This restoration of function correlates with the observed axonal regeneration and tissue sparing, providing strong evidence for the compound's therapeutic efficacy in preclinical settings. ukri.orgfrontiersin.org
Sensory Recovery Studies in Animal Models
Preclinical research utilizing animal models of neurological injury has been instrumental in evaluating the therapeutic potential of the compound this compound, a retinoic acid receptor beta (RARβ) agonist. frontiersin.org These studies have specifically focused on its ability to promote sensory recovery following spinal cord injuries. frontiersin.org
In a notable study using a rat model of sensory root avulsion, a severe injury where sensory nerves are torn from the spinal cord, this compound demonstrated a significant capacity to induce functional recovery. researchgate.net The primary method for assessing sensory function in this model was the tape removal task. This behavioral test measures the time it takes for an animal to sense and remove a piece of adhesive tape placed on its forelimb. researchgate.net
The findings from this research indicated that rats treated with this compound, also referred to as C286, exhibited markedly improved sensory perception compared to the control group that received a vehicle. researchgate.net A significant reduction in the time required to remove the tape was observed in the this compound treated group starting from the third week of treatment and continuing thereafter. researchgate.net By the third week, the animals treated with this compound had achieved a full sensory recovery, a level of function that was not observed in the vehicle-treated animals within the same timeframe. researchgate.net
These results suggest that this compound plays a crucial role in promoting the regeneration of sensory nerve pathways and restoring sensory function after severe spinal cord injury in this animal model. frontiersin.orgresearchgate.net The compound is believed to exert its effects by modulating inhibitory components within the glial scar that forms after injury and influencing intrinsic neuronal programs to foster axonal regeneration. frontiersin.org
The detailed findings from the tape removal task are presented in the data table below, illustrating the progressive sensory recovery in the this compound treated group.
Interactive Data Table: Sensory Recovery in Tape Removal Task
| Treatment Group | Week 1 (Latency in Seconds) | Week 2 (Latency in Seconds) | Week 3 (Latency in Seconds) | Week 4 (Latency in Seconds) |
| This compound | ~110 | ~60 | ~10 | ~10 |
| Vehicle | ~120 | ~115 | ~110 | ~105 |
Biomarkers and Target Engagement Research for Kcl 286
Identification and Validation of KCL-286 Pharmacodynamic Biomarkers in Preclinical Research
Preclinical studies have successfully identified two primary biomarkers that indicate the pharmacodynamic effects and target engagement of this compound: S100B as a putative axonal regeneration biomarker and RARβ2 expression as a direct target engagement marker.
S100B, a small zinc- and calcium-binding protein, is highly expressed in astrocytes and is one of the most abundant soluble proteins in the brain. It is recognized for its neurotrophic properties, promoting astrocytosis and axonal proliferation. nih.govuniprot.org In the context of this compound research, S100B has been identified as a putative efficacy biomarker for axonal regeneration. nih.govresearchgate.netukri.orgresearchgate.net
Preliminary studies in nerve-injured rats treated with this compound (C286) have shown a direct correlation between plasma levels of S100B and this compound-induced axonal regeneration. ukri.orgnih.govresearchgate.netukri.orgresearchgate.netresearchgate.netresearchgate.net This suggests that monitoring S100B levels in plasma could serve as an indicator of the regenerative processes stimulated by this compound in animal models.
Table 1: Correlation of S100B Plasma Levels with Axonal Regeneration in Preclinical Models
| Biomarker | Role | Preclinical Finding | Reference |
| S100B | Putative Axonal Regeneration Biomarker | Plasma levels correlated with this compound-induced axonal regeneration in nerve-injured rats. | ukri.orgnih.govresearchgate.netukri.orgresearchgate.netresearchgate.netresearchgate.net |
This compound functions as a selective agonist of the retinoic acid receptor beta 2 (RARβ2). patsnap.comresearchgate.netmedchemexpress.comresearchgate.netnih.govnih.govresearchgate.netkcl.ac.uk RARβ2 is a crucial neuronal transcription factor that plays a multifaceted role in CNS regeneration, influencing axonal outgrowth, synaptogenesis, modulation of the glial scar, and axonal pathfinding. researchgate.netnih.govresearchgate.net this compound exerts its therapeutic effects by binding to an RARβ2/retinoid X receptor (RXR) heterodimer, which subsequently activates transcriptional pathways essential for axonal regeneration. researchgate.net
In preclinical and early-phase clinical trials, the upregulation of RARβ2 expression in white blood cells has been consistently observed following this compound administration. nih.govpatsnap.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.govresearchgate.net This increase in RARβ2 expression serves as a robust target engagement marker, confirming that the drug is activating its intended receptor in biological systems. It acts as a pharmacodynamic marker and a surrogate measurement of this compound activity. ukri.orgpatsnap.comresearchgate.netukri.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.net
Table 2: RARβ2 Expression as a Target Engagement Marker for this compound
| Marker | Role | Preclinical/Clinical Finding | Reference |
| RARβ2 Expression | Target Engagement Marker | Upregulated in white blood cells, correlating with this compound dose; confirms receptor activation. | nih.govpatsnap.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.govresearchgate.net |
Methodologies for Assessing this compound Target Engagement in Preclinical Biological Systems
Assessing target engagement for this compound in preclinical biological systems employs several methodologies to confirm the drug's interaction with RARβ2 and its downstream effects.
One primary methodology involves the evaluation of RARβ2 mRNA expression in relevant biological samples, notably white blood cells. researchgate.netresearchgate.netnih.govnih.gov This molecular assessment provides direct evidence of the drug's ability to activate its receptor and induce changes in gene expression. The observed dose-dependent upregulation of RARβ2 mRNA in white blood cells validates the activation of the receptor by this compound. nih.govpatsnap.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.net
Beyond RARβ2 expression, plasma tissue-type plasminogen activator (t-PA) has been identified as another putative pharmacodynamic marker. ukri.orgukri.org T-PA is known to be directly regulated by RARβ activation, and its levels can be monitored in plasma as an indicator of this compound activity in preclinical animal models. ukri.orgukri.org
In in vitro settings, this compound's efficacy and target activation have been demonstrated in human iPSC-derived neurons , where treatment resulted in a significant increase in neurite outgrowth. nih.govmedchemexpress.comresearchgate.net This provides further evidence of the conserved signaling pathways across species and injury types. nih.govfrontiersin.org
Table 3: Methodologies for Assessing this compound Target Engagement in Preclinical Systems
| Methodology | Description | Purpose | Reference |
| RARβ2 mRNA Expression Analysis | Evaluation of RARβ2 mRNA levels in white blood cells. | Direct confirmation of receptor activation and target engagement. | researchgate.netresearchgate.netnih.govnih.gov |
| Plasma t-PA Measurement | Monitoring plasma levels of tissue-type plasminogen activator. | Assessment of a pharmacodynamic marker directly regulated by RARβ activation. | ukri.orgukri.org |
| Direct Axonal Regeneration Measurement | Quantitative assessment of nerve regrowth in animal models. | Functional evidence of regenerative activity and target engagement. | ukri.orgnih.govresearchgate.netresearchgate.netisrctn.com |
| Functional Recovery Assessment | Evaluation of locomotor and sensory function in animal models. | Indirect evidence of therapeutic efficacy and successful target engagement. | ukri.orgnih.govmedchemexpress.comresearchgate.netresearchgate.netisrctn.com |
| Neurite Outgrowth in iPSC-derived Neurons | Measurement of neurite density and synapse formation in human iPSC-derived neurons. | In vitro validation of this compound's effect on neuronal growth and target activation. | nih.govmedchemexpress.comresearchgate.net |
Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Kcl 286 Discovery
Design Principles for RARβ2 Selective Agonists Leading to KCL-286
The journey to this compound began with an existing retinoic acid receptor alpha (RARα) agonist template, referred to as compound 1. wikipedia.orgnih.gov A pivotal design strategy involved the oxadiazole replacement of an amide linkage within this initial template. wikipedia.orgnih.gov This structural modification was crucial in shifting the selectivity profile from RARα to RARβ. The initial outcome of this modification was the highly potent RARβ agonist, oxadiazole 2, which exhibited notable selectivity (12- to 19-fold) as an agonist over RARα and RARγ, respectively. wikipedia.org
Further lead optimization efforts culminated in the identification of this compound, chemically named 4-(5-(4,7-dimethylbenzofuran-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid (also referred to as compound 10). wikipedia.orgnih.gov This compound demonstrated exceptional potency and selectivity for RARβ2. Specifically, this compound exhibits an EC50 of 1.9 nM for RARβ2, showcasing good selectivity over RARα (EC50 = 26 nM) and RARγ (EC50 = 11 nM). chemscene.com
The selectivity profile of this compound is summarized in the table below:
| Receptor Subtype | EC50 (nM) | Selectivity Ratio (RARβ2 / Subtype) |
| RARβ2 | 1.9 | 1 |
| RARα | 26 | ~13.7 |
| RARγ | 11 | ~5.8 |
Strategies for Optimizing this compound Analogues for Enhanced Activity and Selectivity
The lead optimization process for this compound involved systematic modifications aimed at enhancing its pharmacological properties beyond initial potency and selectivity. A key focus was achieving favorable pharmacokinetic attributes, including oral bioavailability. This compound was found to possess good oral bioavailability in preclinical models, with values of 80% in rats and 45% in dogs. wikipedia.orgresearchgate.net
Beyond receptor binding, optimization strategies also addressed the physicochemical properties critical for drug-likeness and in vivo performance. This compound exhibits beneficial physicochemical properties, including reasonable water solubility (> 100 µM as the sodium salt) and sound permeability. researchgate.net Bidirectional permeability tests indicated that this compound is likely not a P-glycoprotein (PGP) substrate, suggesting efficient absorption and distribution without significant efflux. wikipedia.orgresearchgate.net Furthermore, the compound demonstrated high stability in human microsomes and showed no significant inhibition (IC50 > 25 µM) against five major cytochrome P450 enzymes (1A2, 2C9, 2C19, 2D6, 3A4), indicating a low potential for drug-drug interactions related to metabolic inhibition. wikipedia.orgresearchgate.net These comprehensive optimization efforts were instrumental in developing this compound into an orally active drug candidate with a promising pharmacokinetic profile. wikipedia.orgresearchgate.net
Computational Chemistry Approaches in this compound Design and Optimization
Computational chemistry plays an indispensable role in modern medicinal chemistry and drug discovery, facilitating the design and optimization of novel compounds. While specific detailed computational studies directly linked to this compound's design are not extensively published in the provided snippets, it is well-established that institutions like King's College London, where this compound was developed, routinely employ these advanced techniques. nih.govncats.io
Common computational chemistry approaches that would have been instrumental in the design and optimization of this compound include:
Molecular Modeling : This technique involves creating three-dimensional models of molecules and their interactions with biological targets. It can be used to visualize how a ligand binds to a receptor, identify key residues involved in binding, and understand the conformational changes that occur upon binding. For RARβ2 agonists, molecular modeling would have helped in understanding the binding pocket characteristics and designing molecules that fit optimally and interact favorably. probechem.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish mathematical relationships between the chemical structure of a compound and its biological activity. By analyzing a series of compounds and their activities, QSAR can predict the activity of new, unsynthesized compounds and guide the modification of existing structures to enhance potency or selectivity. researchgate.netnih.gov This approach would have been valuable in systematically optimizing the oxadiazole scaffold and its substituents to improve RARβ2 selectivity and potency while minimizing activity at other RAR subtypes.
Molecular Docking : Docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein. researchgate.netprobechem.com For this compound, docking studies could have been used to evaluate potential lead compounds, refine their structures for optimal binding to RARβ2, and predict their selectivity against other RAR subtypes.
These computational methods, in conjunction with synthetic chemistry and in vitro and in vivo biological assays, form an integrated approach to drug discovery, allowing for more rational and efficient compound design and optimization.
Advanced Research Methodologies Applied to Kcl 286 Studies
Omics Technologies for Comprehensive KCL-286 Mechanistic Elucidation
Omics technologies, including proteomics, phosphoproteomics, metabolomics, and lipidomics, offer powerful approaches to comprehensively understand the molecular mechanisms underlying the effects of compounds like this compound. While specific, detailed "omics" data directly pertaining to this compound's impact on a broad range of proteins, metabolites, or lipids were not extensively detailed in the provided research snippets, the known mechanism of this compound and the general application of these technologies provide a framework for their potential utility in this compound studies.
Proteomics and Phosphoproteomics in Response to this compound
Proteomics involves the large-scale study of proteins, while phosphoproteomics specifically focuses on protein phosphorylation, a crucial post-translational modification that regulates protein function and cellular signaling. In the context of this compound, its action as an RARβ2 agonist directly impacts protein activity by activating transcriptional pathways.
Research on this compound has indicated that it increases the production of RARβ2 protein within the body, which is correlated with increased axonal outgrowth uni.lu. Furthermore, studies in Phase 1 clinical trials evaluated the amount of activated RARβ2 protein in participants' white blood cells to assess target engagement and pharmacodynamic activity uni.lu. This demonstrates an initial application of protein analysis to understand this compound's effect.
Comprehensive proteomic and phosphoproteomic analyses could further elucidate the downstream protein targets and signaling pathways modulated by this compound. For instance, given this compound's role in stimulating axonal outgrowth and modulating neuroinflammation and extracellular matrix molecules, proteomics could identify changes in the expression levels of proteins involved in neuronal regeneration, glial scar formation, and inflammatory responses. Phosphoproteomics could pinpoint specific phosphorylation events on these proteins, revealing how this compound alters their activity and signaling cascades. Such studies could provide a deeper understanding of how this compound orchestrates the complex cellular and molecular changes necessary for nerve repair.
Metabolomics and Lipidomics for this compound Pathway Profiling
Metabolomics is the large-scale study of small molecules, known as metabolites, within biological systems, while lipidomics focuses specifically on lipids. These fields are instrumental in profiling pathway alterations in response to drug interventions.
While specific metabolomic or lipidomic data directly linked to this compound's effects were not detailed in the provided search results, the compound's known modulation of "various regenerative pathways" and restoration of "ECM levels and cell adhesion molecules" in injured rat models suggests that it impacts fundamental cellular processes that involve metabolic and lipid pathways. For example, axonal regeneration and neuroinflammation involve significant energy demands and membrane remodeling, processes that are intricately linked to metabolic and lipid profiles.
Applying metabolomics and lipidomics to this compound studies could reveal how the compound influences cellular energy metabolism, neurotransmitter synthesis, fatty acid composition, and membrane dynamics in injured neural tissues. Such profiling could identify specific metabolic biomarkers or lipid signatures associated with this compound's therapeutic effects, offering insights into its broader impact on cellular physiology and potential for pathway profiling.
Advanced Imaging Techniques for this compound Localization and Activity in Research Models
Advanced imaging techniques play a critical role in visualizing and quantifying drug distribution, target engagement, and therapeutic effects within biological systems. While the provided information does not detail specific advanced imaging studies on this compound's localization or activity, the utility of such techniques in neurological research is well-established.
For a compound like this compound, which is designed to promote axonal regeneration in the CNS, advanced imaging modalities such as Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), or advanced microscopy techniques (e.g., confocal or two-photon microscopy) could be employed. These techniques could potentially:
Visualize this compound distribution : Radiolabeled this compound could be used with PET imaging to track its uptake and distribution in the brain and spinal cord of research models.
Assess axonal regeneration : High-resolution MRI or diffusion tensor imaging (DTI) could non-invasively monitor changes in white matter integrity and axonal connectivity in response to this compound treatment.
Monitor neuroinflammation : PET ligands targeting inflammatory markers could be used to quantify this compound's modulating effects on neuroinflammation.
Observe cellular activity : Advanced microscopy on tissue samples or in vivo models could visualize cellular responses, such as neurite outgrowth or changes in glial cell morphology, at a microscopic level following this compound administration.
These techniques would provide invaluable spatial and temporal information regarding this compound's pharmacological actions in research models.
High-Throughput Screening (HTS) Approaches in this compound Related Compound Discovery
High-Throughput Screening (HTS) is a drug discovery methodology that allows for the rapid testing of a large number of compounds against a specific biological target or pathway. The development of this compound itself, as a potent and selective RARβ agonist, implies that a form of screening and lead optimization was undertaken during its discovery. This compound emerged from lead optimization efforts that involved replacing an amide linkage in a selective RARα agonist template with various 5-membered heterocyclic rings, leading to the identification of selective RARβ agonists wikipedia.org.
While specific HTS methodologies for discovering related compounds to this compound were not detailed, the principles of HTS would be highly applicable for identifying novel RARβ agonists or compounds that modulate the same regenerative pathways as this compound. Such approaches would typically involve:
Target-based screening : Assays designed to measure the binding affinity or activation of RARβ by a large library of compounds.
Phenotypic screening : Cell-based assays that measure a desired biological outcome, such as neurite outgrowth or reduction in inhibitory glial scar components, in response to compound treatment.
Virtual screening : Computational methods to predict potential active compounds based on this compound's chemical structure and RARβ binding characteristics.
HTS would enable the efficient identification of new chemical entities with similar or improved pharmacological profiles to this compound, accelerating the discovery of next-generation therapies for nerve injury.
Kcl 286 As a Research Tool and Future Research Directions
Applications of KCL-286 in Fundamental Neurobiology Research
The primary application of this compound in fundamental neurobiology research has been to explore the mechanisms of axonal regeneration following CNS injury. ukri.org In preclinical rodent models of spinal cord injury (SCI), specifically brachial plexus avulsion where sensory roots are severed, this compound has been shown to induce the regeneration of both spinal and sensory nerves. nih.govsgul.ac.ukukri.org
Its mechanism in these models is multifactorial. nih.govsgul.ac.uk Research using this compound has demonstrated that activating RARβ2 can:
Promote Axonal Outgrowth: this compound stimulates the intrinsic programs within injured neurons to extend axons, which are the long fibers that transmit nerve impulses. stuyspec.comukri.org This has been observed in both rodent models and in human iPSC-derived neurons, where treatment resulted in a significant increase in neurite outgrowth. researchgate.net
Modulate the Glial Scar: Following a CNS injury, a "glial scar" forms, which contains inhibitory molecules that prevent axons from regrowing. ukri.orgukri.org this compound has been shown to modulate these inhibitory components, creating a more permissive environment for regeneration. ukri.orgukri.org
Influence the Extracellular Milieu: Genome-wide analysis in rat models revealed that this compound influences the extracellular matrix (ECM). researchgate.net It upregulates specific proteins like tenascin-C, integrin-α9, and osteopontin (B1167477) in the injured spinal cord, which are involved in cell adhesion and signaling. researchgate.net
Modulate Neuroinflammation: The compound has also been shown to modulate neuroinflammation, a key component of the secondary injury cascade that causes further tissue loss after the initial trauma. nih.govsgul.ac.uk
These findings, enabled by the use of this compound, have significantly advanced the understanding of the complex cellular and molecular barriers to CNS regeneration and the specific role of RARβ2 signaling in overcoming them.
Unexplored Mechanistic Pathways and Potential Off-Targets of this compound
While this compound's primary target is RARβ2, its "multimodal" and "multifactorial" reparative effects suggest that the full scope of its downstream mechanistic pathways is still under investigation. nih.govsgul.ac.uk The activation of a single transcription factor like RARβ2 can influence a wide array of genes, and comprehensively mapping these genetic and proteomic changes is an ongoing area of research. The precise ways in which this compound modulates neuroinflammation and the extracellular matrix are complex and not yet fully elucidated. nih.govsgul.ac.uk
As with any chemical probe, the potential for off-target effects is an important consideration in research. Off-target binding occurs when a compound interacts with proteins other than its intended target, which can lead to unforeseen biological effects. While studies have highlighted the requirement for RARβ-specific pathways for regeneration, comprehensive off-target profiling is a standard and crucial step in drug development to ensure that the observed effects are indeed due to the intended mechanism of action. researchgate.net Future research will likely involve more extensive screening to identify any potential off-target interactions and to further confirm that the regenerative effects of this compound are mediated solely through RARβ2 activation.
Potential for this compound in Other Central Nervous System (CNS) Disease Models (purely research potential)
Given its demonstrated multimodal mechanism of action in promoting neural repair, this compound holds significant potential as a research tool for studying other CNS disorders beyond spinal cord injury. nih.govukri.org The underlying processes of axonal damage, neuroinflammation, and inhibitory signaling are common to many neurological conditions. Researchers predict that this compound could have clinical applications in a variety of other CNS disease models where retinoic acid signaling is known to play a role in regeneration. nih.gov
The potential research applications for this compound include preclinical models of:
Stroke: Investigating whether this compound can promote neuroplasticity and functional recovery after ischemic brain injury. nih.govukri.org
Traumatic Brain Injury (TBI): Exploring its ability to reduce secondary injury cascades and promote axonal repair following head trauma. nih.govukri.orgukri.org
Multiple Sclerosis (MS): Studying its potential to promote remyelination and protect axons from demyelination-induced damage. nih.gov
Diabetic Neuropathy and Neuropathic Pain: Examining its efficacy in regenerating damaged peripheral nerves and alleviating pain signals. nih.gov
The use of this compound in these diverse models could help determine the broader applicability of targeting the RARβ2 pathway for treating a range of neurodegenerative and neurotraumatic conditions. researchgate.net
Challenges and Future Perspectives in this compound Research
The successful completion of a Phase 1 trial, which established the safety and target engagement of this compound in healthy volunteers, represents a major milestone. nih.govclinicallab.comkcl.ac.uk However, significant challenges remain. The primary next step is to demonstrate efficacy in patients with spinal cord injuries. nih.gov This requires moving to Phase 2 clinical trials, which will assess the drug's effectiveness in promoting motor and sensory function recovery in individuals with SCI. stuyspec.comkcl.ac.uk
Future research directions and challenges include:
Patient Trials: Securing funding and approval for a Phase 2a trial in patients is the most immediate hurdle. stuyspec.comkcl.ac.uk These trials will need to be carefully designed to measure functional outcomes.
Biomarker Validation: While RARβ2 expression in white blood cells serves as a target engagement biomarker, researchers have also identified a putative efficacy biomarker, S100B, whose plasma levels correlated with axonal regeneration in rats. researchgate.net Validating this and other potential prognostic biomarkers in human studies will be critical. ukri.orgukri.org
Expanding Research: Further preclinical studies are warranted to fully explore the potential of this compound in other CNS disorders like stroke and TBI. ukri.org
Long-Term Effects: As research progresses into patient populations, understanding the long-term effects of sustained RARβ2 activation will be essential. stuyspec.com
Despite these challenges, the research on this compound has opened a promising new avenue in the search for treatments for CNS injuries. It has proven to be an invaluable tool for understanding the fundamental biology of neural repair and holds the potential to be developed into a therapeutic for a broad spectrum of neurological conditions. researchgate.net
Data Tables
Table 1: this compound Phase 1 Trial Design
| Study Part | Design | Primary Objectives | Key Assessments | Reference |
| Part 1 | Single Ascending Dose (SAD) with a food interaction arm | To evaluate safety, tolerability, and pharmacokinetics of single doses | Adverse event monitoring, physical exams, measurement of drug concentration in plasma | nih.govclinicallab.comkcl.ac.uk |
| Part 2 | Multiple Ascending Dose (MAD) | To evaluate safety, tolerability, and pharmacokinetics of repeated doses | Adverse event monitoring, assessment of drug accumulation, RARβ2 mRNA expression in white blood cells | nih.govclinicallab.comkcl.ac.uk |
Table 2: Observed Mechanisms of this compound in Preclinical Research
| Biological Process | Effect of this compound (via RARβ2 Activation) | Research Model | Reference |
| Axonal Growth | Stimulates outgrowth and regeneration of injured axons | Rodent models of SCI, human iPSC-derived neurons | researchgate.netstuyspec.comukri.org |
| Glial Scar | Modulates inhibitory components | Rodent models of SCI | ukri.orgukri.org |
| Neuroinflammation | Modulates inflammatory response post-injury | Rodent models of SCI | nih.govsgul.ac.uk |
| Extracellular Matrix | Upregulates proteins such as tenascin-C and integrin-α9 | Rodent models of SCI | researchgate.net |
Conclusion
Synthesis of Major Academic Research Findings on KCL-286
Academic research has identified this compound (also known as C286) as a novel, orally active, and brain-penetrant agonist for the retinoic acid receptor beta 2 (RARβ2). medchemexpress.com A significant body of preclinical and early clinical research has elucidated its mechanism of action and therapeutic potential.
This compound demonstrates high selectivity for the RARβ2 receptor, which is crucial for its targeted effects. medchemexpress.com The compound binds to the RARβ2/retinoid x receptor (RXR) heterodimer, which then interacts with the retinoic acid response element (RARE) in the promoter region of the RARβ2 gene. nih.govresearchgate.net This interaction initiates the transcription of genes involved in crucial regenerative processes. nih.govresearchgate.net
Preclinical studies, particularly in rat models of spinal cord injury such as brachial plexus avulsion, have shown that this compound induces axonal regeneration of both spinal and sensory nerves. nih.govukri.org Its mechanism is multifactorial; it modulates the inhibitory environment of the central nervous system (CNS) that typically prevents regeneration after injury. nih.gov Specifically, this compound has been shown to regulate the expression of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs) by promoting neuronal secretion of decorin, which aids in myelination and axonal growth. medchemexpress.com Furthermore, it modulates neuroinflammation and the extracellular matrix, creating a more permissive environment for nerve repair. medchemexpress.comnih.gov In rodent models, treatment with this compound led to the restoration of locomotor and sensory function. medchemexpress.comfrontiersin.org
Research has also extended to human cells, where this compound was shown to upregulate RARβ2 expression and significantly increase neurite outgrowth and synapse formation in human-induced pluripotent stem cell (iPSC)-derived neurons. frontiersin.orgnih.gov This finding suggests that the regenerative mechanisms observed in animal models may be conserved in humans. frontiersin.org
A first-in-human, Phase 1 clinical trial involving 109 healthy male participants has provided key insights. eurekalert.orgkcl.ac.uk The study demonstrated that this compound was well-tolerated. nih.govnih.gov Crucially, the trial confirmed target engagement by showing that the compound upregulates RARβ2 mRNA expression in white blood cells, confirming that it activates its intended receptor in humans. nih.govnih.gov The exposures achieved in humans at these doses were equivalent to those that produced efficacy in preclinical models of spinal cord injury. nih.gov
| Research Area | Key Findings | Supporting Evidence |
|---|---|---|
| Mechanism of Action | Acts as a selective and orally active agonist of the Retinoic Acid Receptor β2 (RARβ2). medchemexpress.com | Binds to RARβ2/RXR heterodimer, activating transcription at the RARE, leading to axonal regeneration. nih.govresearchgate.net |
| Preclinical Efficacy (Rodent Models) | Induces axonal regeneration of spinal and sensory nerves. nih.govukri.org Modulates neuroinflammation and the extracellular matrix. medchemexpress.comnih.gov | Demonstrated full locomotor and sensory recovery in rat models of spinal cord injury. medchemexpress.comfrontiersin.org |
| Cellular Mechanisms | Promotes clearance of inhibitory CSPGs via decorin secretion. medchemexpress.com Upregulates regenerative molecules like tenascin-C and osteopontin (B1167477). researchgate.net | Studies show remodulation of extracellular matrix molecules and reduced inflammation in the injured spinal cord. frontiersin.org |
| Human Cell Studies | Significantly increases neurite outgrowth and synapse formation in human iPSC-derived neurons. frontiersin.orgnih.gov | Confirms that this compound upregulates RARβ2 expression in human neurons, suggesting conserved regenerative pathways. frontiersin.orgnih.gov |
| Phase 1 Clinical Trial | Demonstrated to be well-tolerated in healthy human participants. nih.govnih.gov | Confirmed target engagement by showing upregulation of RARβ2 expression in white blood cells, linking dose to receptor activation. nih.govnih.gov |
Q & A
Q. What is the molecular mechanism underlying KCL-286’s promotion of axonal regeneration in spinal cord injury (SCI) models?
this compound is a selective retinoic acid receptor beta (RARβ2) agonist that activates transcriptional pathways linked to axonal growth. Preclinical studies demonstrate that RARβ2 activation upregulates pro-regenerative genes, facilitating axonal elongation in severed sensory roots in rat SCI models . The compound’s oral bioavailability enhances its translational potential compared to traditional intrathecal therapies .
Q. Which experimental models are validated for studying this compound’s efficacy in SCI research?
Key models include:
- Rat brachial plexus avulsion models : Sensory roots are surgically severed and reimplanted into the spinal cord to mimic SCI. This compound administration showed significant axonal regeneration and functional recovery .
- In vitro neurite outgrowth assays : Used to quantify RARβ2 activation in neuronal cultures .
- Dog pharmacokinetic (PK) studies : Provided critical data on interspecies metabolic differences (e.g., t1/2 of 2.5h in dogs vs. 1.4h in rats) .
Q. What safety and tolerability data are available from Phase I clinical trials?
In a double-blind, placebo-controlled Phase I trial with 109 healthy males, this compound was well-tolerated at single and multiple ascending doses (up to 100 mg daily). Common adverse events (AEs) included dry skin (23%), transient liver enzyme elevation (15%), and mild ocular irritation (10%). No severe AEs or dose-limiting toxicities were observed, supporting its progression to patient trials .
Advanced Research Questions
Q. How can researchers reconcile interspecies PK/PD discrepancies when translating this compound from preclinical to clinical studies?
Preclinical PK data revealed species-specific metabolism (t1/2: 1.4h in rats vs. 2.5h in dogs), necessitating allometric scaling for human dose prediction. Clinical trials confirmed dose-proportional exposure up to 100 mg, with sublinear trends at higher doses. Researchers should incorporate physiologically based pharmacokinetic (PBPK) modeling to optimize dosing regimens for SCI patients .
Q. What methodological strategies validate target engagement of this compound in clinical trials?
Receptor engagement was confirmed via RARβ2 upregulation in white blood cells (WBCs) . Dose-dependent increases in RARβ2 mRNA and protein levels were observed, serving as a pharmacodynamic (PD) biomarker. This approach ensures mechanistic fidelity between preclinical and clinical outcomes .
Q. How should Phase II trials address limitations in Phase I data, such as gender bias and long-term efficacy?
Phase I trials excluded female participants, creating a gap in safety/efficacy data across sexes. Phase II designs should:
- Include diverse cohorts : Enroll SCI patients of both genders and varying injury severities.
- Incorporate adaptive dosing : Use real-time PK/PD monitoring to adjust doses.
- Long-term follow-up : Track functional recovery metrics (e.g., ASIA Impairment Scale) over 6–12 months to assess durability of axonal regeneration .
Q. What contradictions exist between preclinical and clinical data on this compound’s therapeutic window?
Preclinical models used acute SCI, whereas human trials focused on chronic SCI. While animal studies showed rapid axonal sprouting (2–4 weeks), clinical recovery may require prolonged RARβ2 activation. Researchers must balance dose escalation (for efficacy) against potential off-target effects (e.g., skin toxicity) .
Methodological Recommendations
- Experimental Design : Use adaptive trial designs with integrated PK/PD endpoints to optimize dosing in heterogenous SCI populations .
- Data Analysis : Apply longitudinal mixed-effects models to account for variability in axonal regeneration rates across individuals .
- Contradiction Resolution : Cross-validate preclinical findings using human iPSC-derived neuronal cultures to bridge translational gaps .
For detailed protocols on PK modeling or receptor engagement assays, refer to ICH E6 guidelines on clinical data interpretation and Cambridge University Press’s data request framework .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
